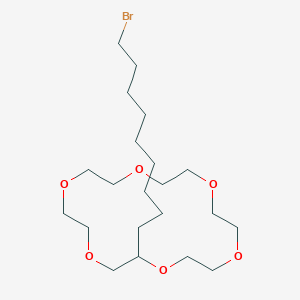
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It consists of a bromononyl group attached to a hexaoxacyclooctadecane ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 9-bromononanol with hexaoxacyclooctadecane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 9-bromononanol is replaced by the hexaoxacyclooctadecane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or bromine-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of non-brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces bromine-containing oxides.
Scientific Research Applications
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The bromononyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that alter their function. The hexaoxacyclooctadecane ring provides a stable and flexible scaffold that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-1-nonanol: A simpler compound with a similar bromononyl group but lacking the hexaoxacyclooctadecane ring.
(9-Bromononyl)triphenylphosphonium bromide: Contains a bromononyl group attached to a triphenylphosphonium moiety, used in mitochondrial targeting.
{2-[(9-bromononyl)oxy]ethoxy}benzene: Features a bromononyl group linked to an ethoxybenzene structure.
Uniqueness
2-(9-Bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its combination of a bromononyl group with a hexaoxacyclooctadecane ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
104636-92-2 |
|---|---|
Molecular Formula |
C21H41BrO6 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-(9-bromononyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H41BrO6/c22-9-7-5-3-1-2-4-6-8-21-20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-28-21/h21H,1-20H2 |
InChI Key |
QRUYOQFDXHXZGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


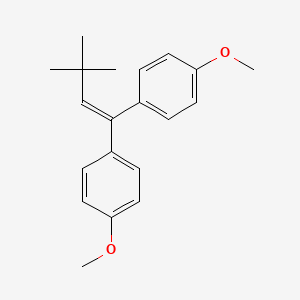
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
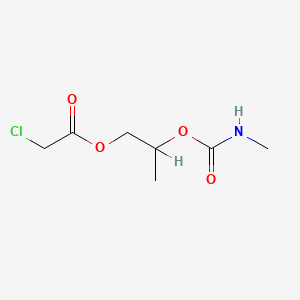
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
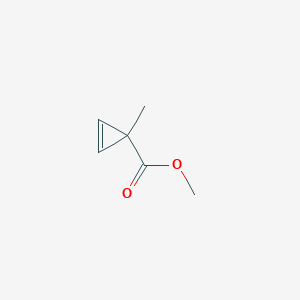
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
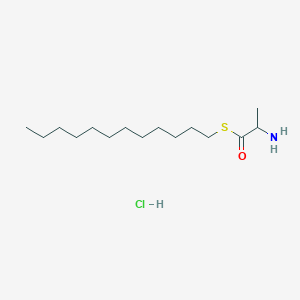
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
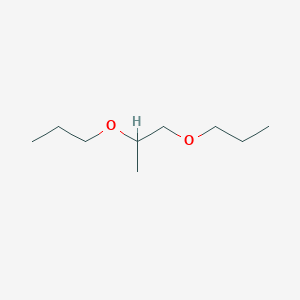
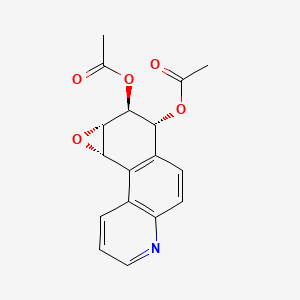
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

